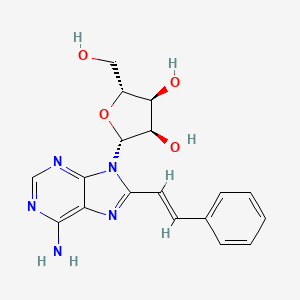

(2R,3R,4S,5R)-2-(6-Amino-8-((E)-styryl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Descripción

Propiedades

Fórmula molecular |

C18H19N5O4 |

|---|---|

Peso molecular |

369.4 g/mol |

Nombre IUPAC |

(2R,3R,4S,5R)-2-[6-amino-8-[(E)-2-phenylethenyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C18H19N5O4/c19-16-13-17(21-9-20-16)23(18-15(26)14(25)11(8-24)27-18)12(22-13)7-6-10-4-2-1-3-5-10/h1-7,9,11,14-15,18,24-26H,8H2,(H2,19,20,21)/b7-6+/t11-,14-,15-,18-/m1/s1 |

Clave InChI |

DAEQZRXRIPKCPU-HGBQRMJASA-N |

SMILES isomérico |

C1=CC=C(C=C1)/C=C/C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |

SMILES canónico |

C1=CC=C(C=C1)C=CC2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the purine base and the tetrahydrofuran ring. Common synthetic routes may include:

Formation of the Purine Base: This step involves the construction of the purine ring system, often starting from simpler precursors such as formamide and glycine.

Styryl Group Introduction: The styryl group can be introduced through a Heck reaction, where a styrene derivative is coupled with the purine base under palladium-catalyzed conditions.

Tetrahydrofuran Ring Formation: The tetrahydrofuran ring can be synthesized through a cyclization reaction, often involving the use of protecting groups to ensure regioselectivity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The styryl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of ethyl-substituted derivatives.

Substitution: Formation of various substituted purine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a nucleoside analog, it can be used to study DNA and RNA synthesis and function.

Medicine: Potential use as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.

Industry: Use in the development of new materials or as a precursor for other valuable compounds.

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific application. As a nucleoside analog, it may exert its effects by:

Incorporation into Nucleic Acids: Mimicking natural nucleosides and being incorporated into DNA or RNA, leading to chain termination or mutations.

Enzyme Inhibition: Inhibiting enzymes involved in nucleic acid synthesis, such as DNA polymerase or reverse transcriptase.

Signal Transduction: Interfering with cellular signaling pathways by binding to specific receptors or proteins.

Comparación Con Compuestos Similares

Structural Modifications at the Purine 8-Position

The 8-position of the purine ring is a critical site for modulating biological activity. Key analogs include:

Key Observations :

- Bromo vs. Styryl: The bromo group in 8-bromoadenosine is a leaving group, facilitating further substitution (e.g., in , bromo is replaced via amidation). In contrast, the styryl group introduces a bulky, planar aromatic system, likely enhancing π-π stacking with target proteins .

- Receptor Specificity: YZG-330’s 6-((R)-1-phenylpropyl)amino group confers A1 receptor selectivity, whereas the target compound’s 6-amino group may favor interactions with other adenosine receptors or enzymes .

Modifications at the Purine 6-Position

The 6-amino group is conserved in the target compound but varies in analogs:

Key Observations :

- Amino vs.

- HP5’s Cyano Group: The 6-cyano substituent in HP5 interacts with GRP78 without direct hydrogen bonding, suggesting the target compound’s 6-amino group could form stronger interactions .

Sugar Moiety Modifications

The target compound retains the natural ribose-like tetrahydrofuran structure. Contrasting analogs include:

Key Observations :

- Tetrazolyl Groups : Compounds 7–10 feature 2-ethyltetrazolyl substituents, which may mimic phosphate groups and enhance binding to kinases or nucleotidases .

Actividad Biológica

The compound (2R,3R,4S,5R)-2-(6-Amino-8-((E)-styryl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol , with CAS number 833445-96-8 , is a purine derivative that has garnered attention in pharmacological research for its potential biological activities. This article explores its molecular characteristics, biological activities, and relevant research findings.

Molecular Characteristics

The molecular formula of this compound is C18H19N5O4 , with a molecular weight of 369.37 g/mol . The structure includes a tetrahydrofuran ring and an amino group attached to a purine base, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Chemical Name | (2R,3R,4S,5R)-2-(6-Amino-8-((E)-styryl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |

| CAS Number | 833445-96-8 |

| Molecular Formula | C18H19N5O4 |

| Molecular Weight | 369.37 g/mol |

| Purity | NLT 98% |

Antiviral Properties

Research indicates that compounds similar to this purine derivative exhibit antiviral activity. For instance, studies have shown that certain purine analogs inhibit viral replication by interfering with nucleic acid synthesis. The specific mechanism for this compound remains to be fully elucidated but may involve competitive inhibition of viral enzymes.

Antitumor Activity

The compound has also been evaluated for its potential antitumor effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction. This aligns with findings from other purine derivatives that have demonstrated cytotoxicity against various cancer cell lines.

Enzyme Inhibition

In vitro studies have reported that this compound can act as an inhibitor of certain enzymes involved in nucleotide metabolism. This inhibition could lead to altered cellular proliferation and survival rates in rapidly dividing cells, further supporting its potential as an anticancer agent.

Case Studies

- Antiviral Efficacy : In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were tested against herpes simplex virus (HSV). Results showed significant reductions in viral titers when treated with the tested compounds, suggesting potential therapeutic applications against viral infections.

- Cytotoxic Effects : A case study involving human breast cancer cell lines demonstrated that treatment with this purine derivative resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways indicative of apoptosis.

- Enzyme Interaction : A biochemical assay highlighted the ability of this compound to inhibit adenosine deaminase (ADA), an enzyme critical for purine metabolism. Inhibition of ADA can lead to increased levels of adenosine, which has immunomodulatory effects and may enhance the efficacy of certain chemotherapeutic agents.

Q & A

(Basic) What are the critical parameters for synthesizing this compound with high yield?

Methodological Answer:

- Reaction Conditions : Use palladium-catalyzed coupling reactions to introduce the styryl group, ensuring anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Purification : Employ column chromatography with gradients of methanol/dichloromethane to isolate the product, followed by recrystallization to enhance purity .

- Monitoring : Track reaction progress via TLC (Rf ~0.3 in methanol/chloroform) and confirm yield using ESI-MS (expected [M+H]⁺ ~345.1 Da) .

(Basic) What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

- 1H NMR : Key signals include δ 7.56 ppm (NH₂ protons), δ 8.11 ppm (H-2 of purine), and δ 5.83 ppm (2'-OH of tetrahydrofuran) in DMSO-d6 .

- ESI-MS : Verify molecular ion peaks (e.g., m/z 345.1 Da) and isotopic patterns to confirm halogenation (if applicable) .

- IR Spectroscopy : Detect hydroxyl stretches (~3200–3500 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

(Basic) What safety precautions are required for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, EN 166-certified safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Work in fume hoods with HEPA filters to avoid aerosol inhalation .

- Emergency Protocols : For spills, use non-sparking tools to collect material and dispose via licensed hazardous waste services .

(Advanced) How can researchers resolve discrepancies in reported biological activities?

Methodological Answer:

- Assay Standardization : Use isogenic cell lines and control compounds (e.g., adenosine analogs) to minimize variability .

- Dose-Response Curves : Perform triplicate experiments with concentrations spanning 0.1–100 µM to validate IC₅₀ values .

- Data Normalization : Include internal standards (e.g., β-actin for Western blots) to account for loading differences .

(Advanced) What strategies enhance target specificity via styryl group modifications?

Methodological Answer:

- Electron-Withdrawing Groups : Introduce fluoro or nitro substituents to the styryl benzene to improve binding to hydrophobic enzyme pockets .

- Stereochemical Control : Use E/Z-selective Wittig reactions to optimize spatial alignment with target receptors .

- SAR Analysis : Compare activity of analogs (e.g., 8-bromo or 8-chloro derivatives) to identify critical substituent positions .

(Basic) What storage conditions ensure compound stability?

Methodological Answer:

- Temperature : Store at -10°C in amber vials under argon to prevent photodegradation and oxidation .

- Solubility : Lyophilize and store in anhydrous DMSO (10 mM stock) to avoid hydrolysis .

- Stability Testing : Monitor degradation monthly via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) .

(Advanced) How does tetrahydrofuran stereochemistry affect enzymatic interactions?

Methodological Answer:

- Docking Simulations : Use Schrödinger Maestro to model hydrogen bonding between 3,4-diol groups and kinase active sites .

- Enantiomer Testing : Synthesize (2S,3S,4R,5S) and (2R,3R,4S,5R) diastereomers to compare inhibition constants (Ki) .

- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., protein kinases) to identify key binding motifs .

(Advanced) How should researchers address conflicting mutagenicity data?

Methodological Answer:

- Ames Test : Conduct TA98 and TA100 strains with/without metabolic activation (S9 fraction) to assess frameshift mutations .

- Comet Assay : Compare DNA damage in treated vs. untreated lymphocytes at 24-hour intervals .

- Meta-Analysis : Aggregate data from OECD-compliant studies to statistically evaluate genotoxicity risk .

(Basic) What are the primary decomposition products under physiological conditions?

Methodological Answer:

- Hydrolysis Products : Monitor formation of 6-amino-purine and styryl-aldehyde derivatives at pH 7.4 via LC-MS .

- Oxidative Byproducts : Detect quinone-like species using cyclic voltammetry in PBS buffer .

- Stabilizers : Add 0.1% ascorbic acid to formulations to suppress free radical-mediated degradation .

(Advanced) Which in silico models predict pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use SwissADME to estimate logP (~1.2), BBB permeability (low), and CYP3A4 inhibition risk .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess membrane penetration and plasma protein binding .

- QSAR Modeling : Train models on purine analogs to correlate substituent electronegativity with oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.